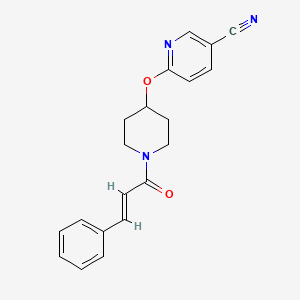

![molecular formula C10H10BrNO3S2 B2363804 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 1995331-80-0](/img/structure/B2363804.png)

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

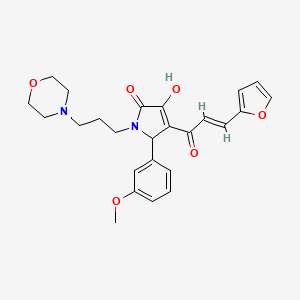

Description

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Bicyclo[2.2.1]heptane-1-carboxylates can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of complex bicyclic systems like 2-Azabicyclo[2.2.0]hexane-3,5-dione demonstrates the foundational methodologies that could be applied to synthesizing compounds with structural similarities to "5-(5-Bromothiophene-2-carbonyl)-2λ^6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione". These compounds serve as building blocks for the development of carbapenem antibiotics, showcasing the importance of such chemical entities in drug design and synthesis (Katagiri et al., 1985).

Material Science Applications

- Research into medium band gap polymers for organic photovoltaics highlights the utility of thiophene derivatives in creating efficient solar cells. A study exploring alkoxyphenylthiophene linked benzodithiophene-based medium band gap polymers demonstrates the potential of incorporating bromothiophene functionalities for enhanced photovoltaic performance. These findings suggest that compounds with bromothiophene components could contribute significantly to the development of new materials for energy conversion technologies (Kranthiraja et al., 2014).

Medicinal Chemistry and Biological Applications

- The development of Hantzsch 1,4-dihydropyridine derivatives based on the thiophene moiety through a green, one-pot multicomponent reaction illustrates the significance of thiophene derivatives in medicinal chemistry. These compounds, including derivatives of 5-bromothiophene, exhibit promising antibacterial and antifungal activities, underscoring their potential in the development of new therapeutic agents (Sharma et al., 2017).

Future Directions

properties

IUPAC Name |

(5-bromothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S2/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXIVQJCVMZGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)